Strycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

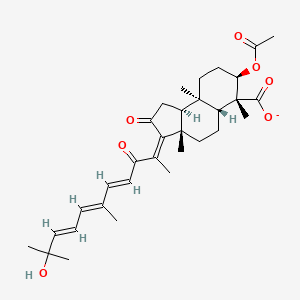

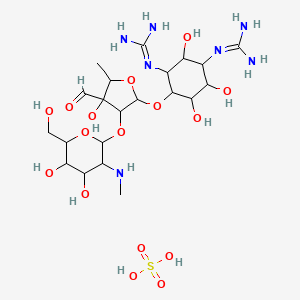

Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.

An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.

Applications De Recherche Scientifique

1. Use in Diabetes Research

STZ has been extensively used to induce diabetes in animal models, aiding in understanding diabetes pathogenesis and evaluating antidiabetic therapies. Its ability to induce clinical features resembling human diabetes in animals makes it valuable for studying diabetogenic mechanisms and for the preclinical evaluation of novel antidiabetic drugs. However, its physiochemical characteristics and associated toxicities pose significant challenges for researchers (Goyal et al., 2016).

2. Diabetes Models in Mice and Rats

STZ is known for its capability to produce pancreatic islet β-cell destruction, widely used to create models of type 1 diabetes mellitus (T1DM) in mice and rats. These models are crucial for assessing the pathological consequences of diabetes and screening potential therapies for this condition (Furman, 2015).

3. Impact on Cardiac Function

Research indicates that STZ directly impairs cardiac contractile function in isolated ventricular myocytes through a p38 MAP kinase-dependent oxidative stress mechanism. This finding is significant in understanding the direct impact of STZ on cardiac function, separate from its role in inducing diabetes (Wold & Ren, 2004).

4. Effects on Glucose Homeostasis

STZ's action in altering normal glucose homeostasis during insulin testing in diabetic rats versus normoglycemic rats has been a subject of study. Its use is critical in assessing the pharmacokinetic and pharmacodynamic actions of insulin and new antidiabetic drugs in animal models (Qinna & Badwan, 2015).

5. Specific Cellular Transport and Cytotoxicity

STZ's cytotoxicity is specifically enhanced in cells expressing GLUT2, a glucose transporter. This selective toxicity towards cells expressing GLUT2, but not GLUT1, underlines the importance of STZ in diabetes research, particularly in studying β-cell destruction (Schnedl et al., 1994).

6. Genotoxicity in Normal and Cancer Cells

The genotoxicity of STZ in both normal human lymphocytes and cancer cells, and its modulation by free radical scavengers, has been explored. This research sheds light on the broad range of DNA damage induced by STZ and its implications for genomic stability (Błasiak et al., 2004).

7. Role in Inducing Thermal Hyperalgesia

STZ has been used to study diabetic peripheral neuropathy (DPN) and its effects on thermal hyperalgesia. The role of TRPV1 in STZ-induced hyperalgesia, independent of glycemic state, provides insights into the mechanisms of central sensitization in neuropathy (Bishnoi et al., 2011).

8. Cytotoxicity and Mitochondrial Dysfunction in Hepatoma Cells

The mechanism of STZ-induced cytotoxicity, oxidative stress, and mitochondrial dysfunction in HepG2 hepatoma cells was investigated to better understand its action in chemotherapy and drug-induced toxicity (Raza & John, 2012).

9. Lipolysis in Rat Adipocytes

Research has shown that STZ directly affects lipolysis in isolated rat adipocytes, indicating its stimulatory influence on hormone-sensitive lipase. This finding is important in understanding STZ's direct effect on adipocytes and its implications in diabetes research (Szkudelski & Szkudelska, 2002).

Propriétés

Formule moléculaire |

C21H41N7O16S |

|---|---|

Poids moléculaire |

679.7 g/mol |

Nom IUPAC |

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) |

Clé InChI |

CFCMMYICHMLDCC-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Synonymes |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)